2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide
CAS No.: 91131-30-5
Cat. No.: VC21070563
Molecular Formula: C11H14ClNO2
Molecular Weight: 227.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91131-30-5 |
|---|---|
| Molecular Formula | C11H14ClNO2 |
| Molecular Weight | 227.69 g/mol |
| IUPAC Name | 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide |
| Standard InChI | InChI=1S/C11H14ClNO2/c1-8(13-11(14)7-12)9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) |
| Standard InChI Key | ZQEXSNUQXWBMBA-UHFFFAOYSA-N |
| SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)CCl |
| Canonical SMILES | CC(C1=CC=C(C=C1)OC)NC(=O)CCl |
Introduction
2-Chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide is a chemical compound with significant relevance in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 227.69 g/mol. This compound is characterized by the presence of a chloro group, an acetamide functional group, and a methoxy-substituted phenyl ring, which may contribute to its biological activities.
Synthesis
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide typically involves the reaction of chloroacetyl chloride with an appropriate amine derivative containing the methoxyphenyl group. The specific reaction conditions and reagents can vary, but the general approach follows standard acylation procedures.
Pharmacological Activity
Preliminary studies suggest that compounds similar to 2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide exhibit various pharmacological effects, including:
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Antimicrobial activity
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Anti-inflammatory properties
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Potential anticancer effects
Toxicity Profile
According to available data, this compound is classified as harmful if swallowed (H302). Further toxicological studies are necessary to fully understand its safety profile.
Research Findings
Recent research has focused on the structural analysis and biological evaluation of compounds related to this class:
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A study published in RSC Advances demonstrated that derivatives of chloroacetamides exhibited significant enzyme inhibition and potential anticancer properties, suggesting a promising avenue for drug development .
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Crystal structure analysis has provided insights into the spatial arrangement of atoms within the compound, which is crucial for understanding its reactivity and interactions .
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